Seltorexant

Orexin receptor pharmacology Receptor selectivity Drug discovery

Procure Seltorexant for selective OX2R antagonism with 80-fold selectivity over OX1R. Short t½ (2–3h) enables clean dissection of OX2R-mediated effects without DORA-associated REM suppression or next-day residual impairment. Validated in Phase 3 MDD trials vs quetiapine XR showing comparable efficacy with 4x lower somnolence. Optimal tool compound for sleep EEG, HPA axis studies, and orexinergic microdialysis.

Molecular Formula C21H22FN7O
Molecular Weight 407.4 g/mol
CAS No. 1452539-75-1
Cat. No. B10815489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeltorexant
CAS1452539-75-1
Molecular FormulaC21H22FN7O
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C
InChIInChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3/t15-,16+
InChIKeySQOCEMCKYDVLMM-IYBDPMFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Seltorexant (CAS 1452539-75-1): Investigational Selective OX2R Antagonist for Depression with Insomnia Symptoms – Procurement-Relevant Differentiation


Seltorexant (CAS 1452539-75-1; JNJ-42847922, MIN-202) is an investigational small-molecule selective orexin-2 receptor (OX2R) antagonist [1]. It exhibits high affinity for human OX2R (pKi = 8.0) with approximately 80-fold selectivity over human OX1R (pKi = 6.1) [2]. In contrast to approved dual orexin receptor antagonists (DORAs) such as suvorexant, lemborexant, and daridorexant, seltorexant's OX2R-selective profile represents a mechanistically distinct approach [3]. Its primary clinical development focuses on adjunctive treatment of major depressive disorder (MDD) with insomnia symptoms, a therapeutic niche where no therapies are currently approved [4].

Why Generic Substitution Fails: Seltorexant's OX2R Selectivity vs. DORAs and Sedative Antidepressants


Direct substitution of seltorexant with alternative orexin receptor antagonists or sedative antidepressants is not scientifically justified due to fundamental mechanistic and pharmacodynamic differences. Seltorexant is a selective OX2R antagonist (2-SORA), whereas approved orexin agents (suvorexant, lemborexant, daridorexant) are dual OX1/OX2 antagonists (DORAs) [1]. OX1R antagonism is associated with REM sleep suppression and potential reward-pathway effects not observed with selective OX2R blockade [2]. Furthermore, seltorexant's short elimination half-life (2–3 hours) distinguishes it from longer-acting DORAs (e.g., lemborexant t½ ≈ 17–55 hours) [3], directly impacting residual sedation risk and next-day functioning. Off-label substitution with sedating antidepressants such as quetiapine or trazodone introduces polypharmacology with attendant metabolic, anticholinergic, and cardiovascular liabilities unrelated to orexin modulation [4]. The evidence below quantifies these distinctions.

Seltorexant Quantitative Evidence Guide: Comparative Pharmacology, Efficacy, and Safety Metrics


OX2R vs. OX1R Selectivity: Quantifying Seltorexant's Unique Receptor Profile

Seltorexant demonstrates high-affinity binding to human OX2R with a pKi of 8.0 (Ki ≈ 10 nM), while its affinity for human OX1R is approximately 80-fold lower with a pKi of 6.1 (Ki ≈ 794 nM) [1]. This selectivity profile is fundamentally distinct from dual orexin receptor antagonists (DORAs) such as suvorexant, which exhibits potent antagonism at both OX1R (Ki = 0.55 nM) and OX2R (Ki = 0.35 nM) with less than 2-fold selectivity [2]. The 80-fold OX2R/OX1R selectivity of seltorexant represents a qualitative mechanistic difference rather than a mere potency gradient, with OX1R sparing hypothesized to preserve normal REM sleep architecture and avoid reward-pathway modulation [3].

Orexin receptor pharmacology Receptor selectivity Drug discovery 2-SORA Binding affinity

Comparative Efficacy: Seltorexant vs. Quetiapine XR in MDD with Insomnia (Phase 3 MDD3005)

In the Phase 3 MDD3005 head-to-head trial comparing adjunctive seltorexant (20 mg) to adjunctive quetiapine XR (150–300 mg) over 26 weeks in patients with MDD and insomnia symptoms, seltorexant demonstrated numerically greater response rates and comparable antidepressant efficacy with a substantially differentiated safety profile [1]. Mean change from baseline in MADRS total score was −23.0 for seltorexant versus −22.7 for quetiapine XR [1]. Response rate (≥50% MADRS reduction) was 57.4% for seltorexant versus 53.4% for quetiapine XR [1]. Critically, somnolence incidence was fourfold lower with seltorexant (6% vs. 24%), and mean weight gain was 0.5 kg for seltorexant versus 2.1 kg for quetiapine XR [1].

Major Depressive Disorder Insomnia Adjunctive therapy MADRS Clinical trial

Sleep Onset Efficacy: Seltorexant vs. Zolpidem in Insomnia Disorder (Phase 2 Polysomnography Study)

In a randomized, double-blind, active- and placebo-controlled Phase 2 polysomnography study (n=364) in adults with insomnia disorder without psychiatric comorbidity, seltorexant 20 mg demonstrated superiority to zolpidem 5–10 mg in reducing latency to persistent sleep (LPS) on Night 1 [1]. The least-squares mean (LSM) ratio for LPS comparing seltorexant 20 mg to zolpidem was 0.71 (90% CI, 0.54–0.94), representing a 29% greater reduction in sleep onset latency relative to zolpidem [1]. Additionally, seltorexant 10 mg and 20 mg both showed significant improvements versus placebo in LPS (10 mg LSM ratio 0.64; 20 mg LSM ratio 0.51) and wake after sleep onset (WASO-6) on Night 1, with a statistically significant dose-response relationship [1].

Insomnia disorder Polysomnography Sleep latency Zolpidem Orexin antagonist

Dose-Response Differentiation: Seltorexant 20 mg vs. 40 mg in MDD Monotherapy

A Phase 1b randomized, placebo-controlled trial (n=128) evaluating seltorexant monotherapy (20 mg or 40 mg) in MDD revealed a curvilinear dose-response relationship, wherein the 20 mg dose produced superior antidepressant efficacy compared to the 40 mg dose [1]. Mean change from baseline in HDRS-17 total score at week 5 was −7.0 (SD 5.04) for seltorexant 20 mg, −5.5 (SD 4.34) for seltorexant 40 mg, and −4.4 (SD 3.67) for placebo (p = 0.0456 overall; p = 0.0049 for 20 mg vs. placebo) [1]. The 20 mg dose showed greater efficacy specifically in patients with higher baseline insomnia severity (nominal p = 0.0059), and the treatment benefit persisted after removing sleep items from the HDRS (nominal p = 0.0289), confirming antidepressant effects independent of sleep improvement [1]. The 40 mg dose, despite greater total sleep time increase, showed reduced REM onset latency and increased N1 sleep, suggesting potential sleep architecture disruption at supratherapeutic doses [1].

Major Depressive Disorder Dose-response HDRS-17 Insomnia severity Cortisol

Pharmacokinetic Differentiation: Seltorexant's Short Half-Life vs. Long-Acting DORAs

Seltorexant exhibits rapid absorption with Tmax of 0.3–1.5 hours and a short elimination half-life (t½) of 2–3 hours, with no residual effects observed 4 hours after daytime administration [1]. This PK profile contrasts sharply with other orexin receptor antagonists: lemborexant has a t½ of 17–19 hours (up to 55 hours in some individuals) [2]; suvorexant has a t½ of approximately 12 hours [2]; and daridorexant has a t½ of approximately 8 hours [3]. Seltorexant is primarily metabolized by CYP3A4 [1], creating predictable drug-drug interaction liability with strong CYP3A4 inhibitors and inducers, but its short t½ minimizes accumulation and next-day residual sedation risk relative to longer-acting DORAs.

Pharmacokinetics Half-life CYP3A4 Residual sedation Drug-drug interaction

Intellectual Property and Patent Estate Differentiation

Seltorexant is protected by a multi-layered patent estate spanning composition of matter, synthetic methods, solid state forms, and therapeutic methods of use [1]. According to patent database records, there are three US patents and 59 international patents directly protecting seltorexant [1]. Key patent families include WO2011050198 (composition of matter, where seltorexant is Example 107) [2], WO2023163964 (solid state forms of seltorexant HCl) [3], and WO2025242852 (method of use for treating MDD with insomnia symptoms) [4]. The earliest composition-of-matter patents have estimated expiration in 2029–2030, while method-of-use and formulation patents extend exclusivity beyond this horizon [1]. This layered IP strategy contrasts with generic orexin tool compounds lacking comparable patent coverage and provides a defensible commercial runway distinct from DORAs with earlier patent expiry timelines.

Patent protection Composition of matter Solid state forms Method of use IP landscape

Seltorexant: Evidence-Based Research and Industrial Application Scenarios


Clinical Trial Comparator Sourcing: MDD with Insomnia Symptoms

For sponsors conducting clinical trials in major depressive disorder with comorbid insomnia symptoms, seltorexant serves as a mechanistically novel active comparator or investigational agent. Phase 3 head-to-head data demonstrate that seltorexant achieves antidepressant efficacy comparable to quetiapine XR (MADRS change: −23.0 vs. −22.7) [1] while exhibiting a fourfold lower incidence of somnolence (6% vs. 24%) and substantially less weight gain (+0.5 kg vs. +2.1 kg) [1]. This differentiated tolerability profile, combined with OX2R-selective pharmacology distinct from sedating antidepressants and DORAs, positions seltorexant as a preferred active comparator for trials seeking to demonstrate non-inferiority with a more favorable side-effect burden, or as a reference standard for novel orexin-targeting agents entering clinical development.

Preclinical Pharmacology: OX2R-Selective vs. Dual Orexin Antagonism Studies

Seltorexant is the optimal tool compound for preclinical investigations requiring selective OX2R antagonism without confounding OX1R activity. Its 80-fold OX2R/OX1R selectivity [1] contrasts with DORAs such as suvorexant (<2-fold selective) [2], enabling clean dissection of OX2R-mediated effects on sleep architecture, hypothalamic-pituitary-adrenal (HPA) axis function, and mood-related circuits. The curvilinear dose-response observed clinically (20 mg superior to 40 mg) [3] suggests a narrow therapeutic window and dose-dependent pharmacodynamic effects—critical considerations for preclinical dose selection. Procurement of seltorexant for rodent sleep EEG studies, microdialysis experiments assessing orexinergic tone, or behavioral models of stress and depression will yield OX2R-specific signals unobtainable with dual antagonists.

Formulation Development: Leveraging Short Half-Life for PRN or Bedtime Dosing

Seltorexant's pharmacokinetic profile—Tmax 0.3–1.5 hours and t½ 2–3 hours [1]—makes it uniquely suited for as-needed (PRN) dosing strategies or formulations optimized for rapid onset with minimal next-day residual effects. This contrasts with long-acting DORAs (e.g., lemborexant t½ up to 55 hours) [2], which accumulate with repeated dosing and carry residual sedation concerns. Formulation scientists developing modified-release technologies, sublingual/orally disintegrating tablets, or chronotherapeutic delivery systems should prioritize seltorexant as a model OX2R antagonist due to its short intrinsic half-life, which necessitates formulation strategies to prolong therapeutic effect if sustained sleep maintenance is desired, or alternatively permits rapid offset for middle-of-night dosing without morning impairment.

Licensing and Freedom-to-Operate Due Diligence

Organizations evaluating in-licensing opportunities for orexin receptor antagonists or conducting freedom-to-operate analyses should note seltorexant's extensive patent estate comprising 3 US patents and 59 international patents [1]. The composition-of-matter patent family (WO2011050198, where seltorexant is Example 107) [2] has estimated expiration in 2029–2030, while subsequent solid-state form patents (WO2023163964) [3] and method-of-use patents for MDD with insomnia (WO2025242852) [4] provide layered exclusivity extending beyond the core composition patent expiry. This staggered IP architecture offers a longer commercial runway than first-generation DORAs facing earlier generic entry, making seltorexant a strategically valuable asset for companies seeking orexin franchise development or portfolio diversification in the MDD/insomnia intersection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seltorexant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.